

# Mass Spectrometry Analysis of ADP-ribosylation Substrates: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

ADP-ribosylation is a dynamic post-translational modification (PTM) that plays a critical role in a wide array of cellular processes, including DNA damage repair, signal transduction, chromatin remodeling, and apoptosis.[1][2][3] This modification is catalyzed by ADP-ribosyltransferases (ARTs), including the well-studied poly(ADP-ribose) polymerases (PARPs).[1][3] The identification and quantification of proteins targeted by ADP-ribosylation (the "ADPr-proteome") are crucial for understanding the molecular mechanisms underlying these processes and for the development of novel therapeutics, particularly in the field of oncology. Mass spectrometry (MS)-based proteomics has emerged as a powerful tool for the global and site-specific analysis of ADP-ribosylation.

This document provides detailed application notes and experimental protocols for the mass spectrometry analysis of ADP-ribosylation substrates. It is intended for researchers, scientists, and drug development professionals seeking to identify and quantify ADP-ribosylated proteins and their modification sites.

### **Key Concepts in ADP-ribosylation Analysis**

The analysis of ADP-ribosylation by mass spectrometry presents unique challenges due to the labile nature of the modification, its low abundance, and the heterogeneity of poly(ADP-ribose)



(PAR) chains. Successful analysis hinges on effective enrichment of ADP-ribosylated proteins or peptides prior to MS analysis. Two primary strategies have been developed for this purpose:

- Phosphodiesterase-based enrichment: This method involves the enzymatic digestion of the heterogeneous PAR chains into a single, stable phosphoribose remnant on the modified amino acid. This simplifies the subsequent mass spectrometry analysis and allows for the enrichment of these modified peptides using techniques developed for phosphoproteomics.
- Af1521 macrodomain-based enrichment: The Af1521 macrodomain is a protein module that specifically recognizes and binds to ADP-ribose. Immobilized Af1521 macrodomain can be used to affinity-purify ADP-ribosylated proteins or peptides from complex biological samples.

Following enrichment, various tandem mass spectrometry (MS/MS) techniques, including Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), Electron Transfer Dissociation (ETD), and Electron-Transfer/Higher-Energy Collision Dissociation (EThcD), are employed to identify the modified peptides and pinpoint the exact sites of ADP-ribosylation.

### **Quantitative Analysis of ADP-ribosylation**

Quantitative proteomics approaches, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Tandem Mass Tag (TMT) labeling, are invaluable for studying the dynamics of ADP-ribosylation in response to cellular stimuli, such as DNA damage or drug treatment. These methods allow for the relative or absolute quantification of changes in ADP-ribosylation on a proteome-wide scale.

# Table 1: Quantitative Changes in ADP-ribosylation Sites in HeLa Cells upon H<sub>2</sub>O<sub>2</sub> Treatment (SILAC-based proteomics)



Protein	Gene	Site	Peptide Sequence	Fold Change (H <sub>2</sub> O <sub>2</sub> /Co ntrol)	p-value	Referenc e
Histone H2B type 1-C/E/F/G/I	HIST1H2B C/E/F/G/I	S112	KAVT <i>K</i> AQ KDGKKRK RSRK	>10	<0.01	
PARP1	PARP1	E546	DKE <i>VEAE</i> GVNASTK	>8	<0.01	
Histone H3.3	H3F3A/B	S10	KSTGGKA PRK	>8	<0.01	
XRCC1	XRCC1	S371	SSPQKVP KR	>5	<0.01	_
LIG3	LIG3	K267	GKGK <i>GKG</i> KGKR	>4	<0.01	_

<sup>\*</sup> Indicates the modified residue. Data is illustrative and compiled from published studies.

# Table 2: Proteins with Altered ADP-ribosylation upon PARP1 Inhibition (Illustrative Data)



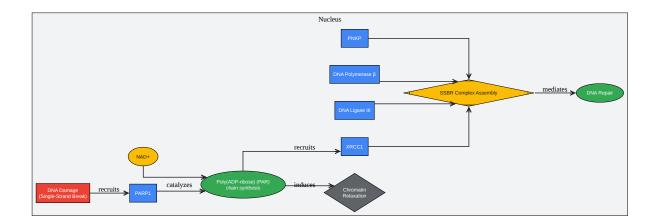
Protein	Gene	Change upon PARP inhibitor treatment	Putative Function	Reference
PARP1	PARP1	Decreased	DNA repair, chromatin remodeling	
Histone H1	HIST1H1	Decreased	Chromatin structure	
XRCC1	XRCC1	Decreased	DNA single- strand break repair	
PCNA	PCNA	Decreased	DNA replication and repair	
Topoisomerase I	TOP1	Decreased	DNA topology modulation	_

This table represents a conceptual summary of expected changes based on the known function of PARP inhibitors.

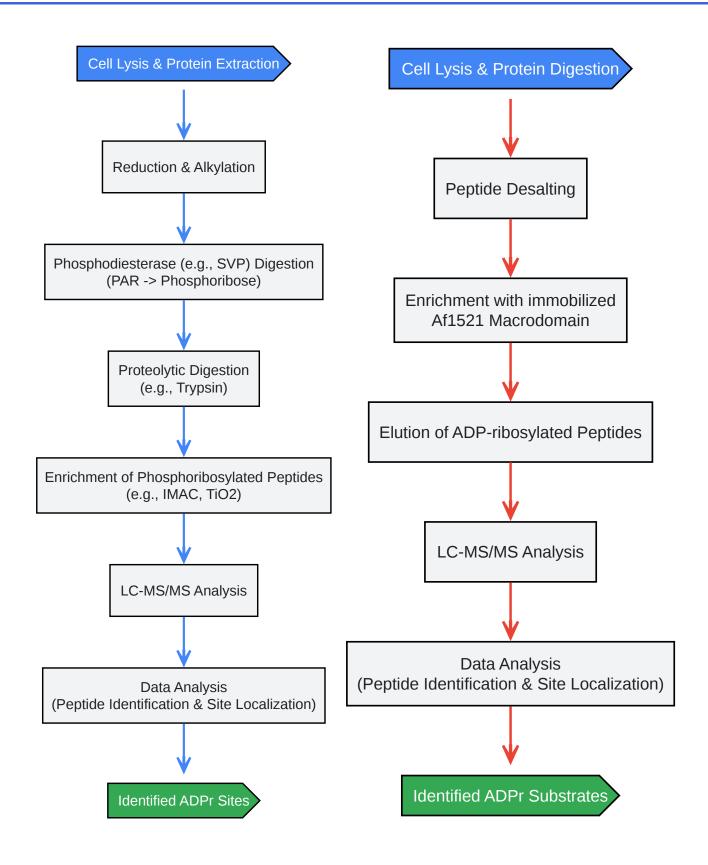
# Signaling Pathways and Experimental Workflows Signaling Pathway: PARP1 in DNA Damage Response

The following diagram illustrates the central role of PARP1 in the DNA damage response (DDR), particularly in single-strand break repair (SSBR) and its interplay with other repair pathways.









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### References

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